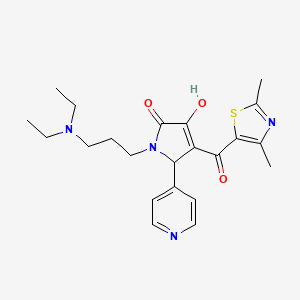

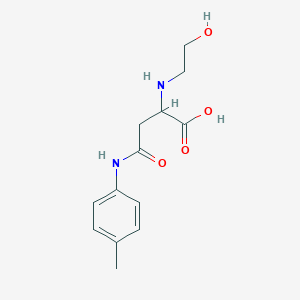

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MS-275 or Entinostat and is a histone deacetylase inhibitor.

Scientific Research Applications

Chemical Synthesis and Library Preparation

The compound 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has shown relevance in the field of chemical synthesis, particularly in the protection strategies for amidine synthesis. Bailey et al. (1999) demonstrated the application of a related reagent, 4-methoxybenzyl-4-nitrophenylcarbonate, for the N-protection of amidinonaphthol. This process is critical for the multiparallel solution phase synthesis of substituted benzamidines, highlighting the compound's utility in facilitating complex organic synthesis and library preparation (Bailey et al., 1999).

Enzyme Inhibition for Therapeutic Applications

In the realm of therapeutic research, derivatives of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide have been explored for their potential as enzyme inhibitors. Supuran et al. (2013) synthesized and assessed three aromatic sulfonamide inhibitors, showcasing their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. These compounds displayed nanomolar inhibitory concentrations, indicating potential therapeutic applications in diseases where CA activity is implicated (Supuran et al., 2013).

Antimicrobial Activity

Priya et al. (2006) developed a new class of benzamide derivatives bearing different bioactive moieties and evaluated them for antimicrobial efficacy in vitro. This research underscores the compound's potential as a scaffold for developing antimicrobial agents, with several derivatives showing significant activity against bacteria and fungi (Priya et al., 2006).

Medical Imaging and Diagnostic Applications

Research into radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides by Mohammed et al. (1997) evaluated these compounds in mice with B16 melanoma for potential use in melanoma scintigraphy. The findings indicated that certain derivatives exhibited superior melanoma uptake and favorable melanoma/non-target tissue ratios, suggesting the compound's utility in developing novel imaging agents for cancer diagnosis (Mohammed et al., 1997).

Mechanism of Action

Target of Action

The primary target of the compound 4-methoxy-N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)benzamide is currently unknown

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects . Benzamide derivatives are often involved in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCIXMIAJYZXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)